
Lamivudine-galactose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lamivudine-galactose is a lamivudine conjugate with galactose. Lamivudine (2/',3/'-dideoxy-3/'-thiacytidine, commonly called 3TC) is a potent nucleoside analog reverse transcriptase inhibitor (nRTI). It is marketed by GlaxoSmithKline with the brand names Zeffix, Heptovir, Epivir, and Epivir-HBV. Lamivudine has been used for treatment of chronic hepatitis B at a lower dose than for treatment of HIV. It improves the seroconversion of e-antigen positive hepatitis B and also improves histology staging of the liver.
Wissenschaftliche Forschungsanwendungen
Drug Delivery Systems
Sustained Release Formulations
Research has highlighted the use of lamivudine in sustained release formulations to enhance therapeutic outcomes. For instance, studies have demonstrated that combining lamivudine with natural excipients like okra mucilage can extend the drug's release profile significantly. These formulations can help mitigate the side effects associated with multiple dosing regimens and improve patient compliance by reducing the frequency of administration from twice daily to once daily or less .
Galactose as a Targeting Vector
Galactose has been identified as an effective vector for targeted drug delivery. By conjugating galactose to drug molecules, researchers have been able to enhance the uptake of therapeutic agents by liver cells, which express galactose receptors. This targeted approach is particularly beneficial for liver-targeted therapies, potentially improving the efficacy of lamivudine in treating liver-related diseases such as chronic hepatitis B .
Therapeutic Applications
HIV Treatment and Diabetes Prevention
Recent studies have suggested that lamivudine may play a role beyond its antiviral properties. Research indicates that patients on lamivudine exhibit a lower risk of developing type 2 diabetes, with findings showing a 33% reduction in diabetes risk among those using this medication. The mechanism appears linked to improved insulin sensitivity in human cell models and animal studies . This repurposing could provide dual benefits for patients managing HIV while also addressing metabolic disorders.
Combination Therapy
Lamivudine is often used in combination therapies for HIV treatment. A notable regimen includes dolutegravir and lamivudine, which has shown non-inferior efficacy compared to traditional multi-drug therapies over extended periods (up to three years). This combination not only maintains viral suppression but also demonstrates favorable cardiometabolic outcomes, making it a viable option for long-term management of HIV .
Case Studies and Clinical Insights
Real-World Data Analysis
A comprehensive analysis of real-world data has shown that patients switching to regimens including lamivudine experience significant improvements in both virological suppression and overall health metrics. For example, studies have reported high rates of adherence and satisfaction among patients on the dolutegravir/lamivudine regimen compared to those on more complex multi-drug therapies .
Safety and Tolerability Monitoring
Clinical case studies have also focused on monitoring adverse effects associated with lamivudine use. Reports indicate that while lamivudine is generally well-tolerated, there are instances of lactic acidosis and hepatotoxicity that require careful patient selection and monitoring, particularly among individuals with pre-existing liver conditions .
Data Table: Summary of Key Findings
Eigenschaften
Molekularformel |
C14H21N3O8S |
---|---|
Molekulargewicht |
391.395 |
SMILES |
O=C1N=C(N)C=CN1[C@@H]2CS[C@H](COC[C@@H]3[C@H](O)[C@H](O)[C@@H](O)[C@@H](O)O3)O2 |
Aussehen |
Solid powder |
Synonyme |
Lamivudine-galactose; 4-amino-1-((2R,5S)-2-((((2R,3R,4S,5R,6S)-3,4,5,6-tetrahydroxytetrahydro-2H-pyran-2-yl)methoxy)methyl)-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.